An In-Depth Technical Guide to 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol and its N-Methylated Analog: Physicochemical Properties and Synthetic Insights
An In-Depth Technical Guide to 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol and its N-Methylated Analog: Physicochemical Properties and Synthetic Insights
Executive Summary
The 1,2-benzisothiazole 1,1-dioxide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. This technical guide provides a comprehensive overview of the physicochemical properties of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol and its N-methylated analog, 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethanol. Due to a notable scarcity of experimental data for the parent compound, this guide will focus primarily on its N-methylated derivative (CAS No. 296798-35-1), for which more substantial, albeit primarily computational, data is available.
This document is intended for researchers, scientists, and professionals in drug development. It offers a detailed exploration of the molecular structure, calculated physicochemical parameters, and a proposed synthetic pathway for these compounds. The guide also includes detailed, step-by-step experimental protocols for the synthesis and characterization of related benzothiazole derivatives, providing a practical framework for researchers in this field.
Introduction: The Significance of the 1,2-Benzisothiazole 1,1-Dioxide Moiety
The 1,2-benzisothiazole scaffold, particularly when oxidized to the 1,1-dioxide, is a "privileged structure" in drug discovery. This heterocyclic system is isosteric with other biologically active moieties and possesses a unique combination of electronic and steric properties that facilitate interactions with a wide range of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The title compounds, featuring an ethanolamine side chain, introduce additional functional groups capable of forming hydrogen bonds and acting as a linker for further molecular elaboration. These characteristics make them intriguing candidates for the development of novel therapeutic agents. This guide aims to consolidate the available information and provide a scientifically grounded resource for the synthesis and characterization of these promising molecules.
Molecular Structure and Chemical Identity
The core of the target molecules is the bicyclic 1,2-benzisothiazole 1,1-dioxide system. The key distinction between the two compounds discussed is the presence of a methyl group on the nitrogen atom of the aminoethanol side chain.
Figure 1: Chemical structures of the parent and N-methylated compounds.
Physicochemical Properties
Due to the absence of experimentally determined data for 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol, the following table presents the computed physicochemical properties for its N-methylated analog, 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethanol (CAS: 296798-35-1). These values provide a valuable starting point for understanding its behavior in various experimental settings.
| Property | Value (Computed) | Source |
| Molecular Formula | C10H12N2O3S | [1] |
| Molecular Weight | 240.28 g/mol | [1] |
| XLogP3-AA | Not Available | |
| Monoisotopic Mass | 240.05686342 u | [1] |
| Topological Polar Surface Area | 78.4 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Interpretation of Physicochemical Properties:
The presence of a polar sulfonyl group and a hydroxyl group contributes to the significant Topological Polar Surface Area (TPSA) of 78.4 Ų. This value suggests that the molecule may have moderate to good oral bioavailability, although other factors such as metabolic stability would also play a crucial role. The single hydrogen bond donor and four acceptors indicate the potential for strong interactions with biological macromolecules. The three rotatable bonds suggest a degree of conformational flexibility, which can be important for binding to target proteins.
Proposed Synthesis and Experimental Protocols
Proposed Synthetic Route
Figure 2: Proposed high-level synthetic workflow.
A more detailed, plausible synthetic approach would involve the reaction of 3-chloro-1,2-benzisothiazole 1,1-dioxide with ethanolamine. The starting material can be prepared from saccharin.
General Experimental Protocol for the Synthesis of 2-Substituted Benzothiazoles
The following protocol is a generalized procedure for the synthesis of 2-substituted benzothiazoles, which can be adapted for the synthesis of the target compound. This protocol is based on the condensation of 2-aminothiophenol with aldehydes.
Materials:
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2-Aminothiophenol
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Substituted aldehyde
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Ethanol
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Catalyst (e.g., H2O2/HCl)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Thin-layer chromatography (TLC) plates
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and the desired aldehyde (1.0 eq) in ethanol.
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Catalyst Addition: Slowly add the catalyst (e.g., a mixture of hydrogen peroxide and hydrochloric acid) to the reaction mixture while stirring.
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Reaction Monitoring: Monitor the progress of the reaction using TLC.
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Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate solution if H2O2 was used).
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Extraction: Extract the product with an organic solvent such as ethyl acetate.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Ethanol as Solvent: Ethanol is a common solvent for these reactions as it is polar enough to dissolve the reactants and is relatively non-toxic.
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Catalyst: An oxidative catalyst is often required to facilitate the cyclization and formation of the benzothiazole ring.
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TLC Monitoring: TLC is a crucial technique to determine the completion of the reaction and to identify the optimal reaction time, preventing the formation of byproducts.
Spectroscopic Characterization
While experimental spectra for the target compound are not available, predicted spectral data can provide a useful reference for characterization.
Predicted ¹H NMR Data
The proton NMR spectrum of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol is expected to show characteristic signals for the aromatic protons of the benzisothiazole ring, as well as signals for the methylene protons of the ethanolamine side chain. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing sulfonyl group.
Predicted ¹³C NMR Data
The carbon NMR spectrum would display signals for the eight unique carbon atoms in the benzisothiazole ring and the two carbons of the ethanolamine side chain. The carbon atom attached to the sulfonyl group is expected to be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum of the compound would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). Other key absorbances would include the N-H and O-H stretching vibrations.
Potential in Drug Development
Derivatives of 1,2-benzisothiazole 1,1-dioxide are of significant interest in drug discovery due to their diverse biological activities. The incorporation of an ethanolamine side chain, as in the title compound, offers several advantages:
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Improved Solubility: The hydroxyl and amino groups can enhance aqueous solubility, a critical factor for drug formulation and bioavailability.
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Hydrogen Bonding: These functional groups can participate in hydrogen bonding interactions with biological targets, potentially increasing binding affinity and selectivity.
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Linker for Conjugation: The primary/secondary amine and hydroxyl group can serve as handles for conjugation to other molecules, such as targeting moieties or solubilizing agents.
The structural similarity of the 1,2-benzisothiazole 1,1-dioxide core to other important pharmacophores suggests that these compounds could be explored for a variety of therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, or antimicrobial agents.
Conclusion
While experimental data for 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol remains elusive in the public domain, this technical guide provides a comprehensive overview of its predicted physicochemical properties and a plausible synthetic strategy based on its N-methylated analog and related compounds. The 1,2-benzisothiazole 1,1-dioxide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The insights and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to exploring the potential of this promising class of molecules. Further experimental investigation is warranted to validate the predicted properties and to fully elucidate the pharmacological potential of these compounds.
